propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and trimethylphenyl groups, and a pyrimidine ring with a carboxylate ester group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring
Construction of the Pyrimidine Ring: The pyrazole derivative is then reacted with a suitable β-keto ester in the presence of a base to form the pyrimidine ring. This step often involves cyclization and condensation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers with specific properties, or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific molecular targets and pathways would vary based on the biological context and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate: Lacks the pyrazole ring, making it less complex.
Propan-2-yl 6-methyl-2-oxo-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of a pyrazole ring with a pyrimidine ring, along with specific substitutions that may confer unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
955869-04-2 |
---|---|
Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.6g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H30N4O3/c1-15(2)34-26(32)23-19(6)28-27(33)29-24(23)21-14-31(20-10-8-7-9-11-20)30-25(21)22-17(4)12-16(3)13-18(22)5/h7-15,24H,1-6H3,(H2,28,29,33) |
InChI Key |
HNTHCTDAFLDKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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